molecular formula C9H8N2S2 B1273876 2-(Methylthio)-4-thien-2-ylpyrimidine CAS No. 683274-58-0

2-(Methylthio)-4-thien-2-ylpyrimidine

Cat. No. B1273876
M. Wt: 208.3 g/mol
InChI Key: UAYLFPXPMKOTKN-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-thien-2-ylpyrimidine is a complex organic compound. However, there is limited information available specifically for this compound. The closest related compound found is 2-(Methylthio)ethanol1, which is an organic compound with a sulfur atom. It’s used as a building block in organic synthesis1.



Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 2-methylthio-1,4-dihydropyrimidines involves alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine2. However, the specific synthesis process for 2-(Methylthio)-4-thien-2-ylpyrimidine is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of related compounds involves various functional groups. For example, 2-(Methylthio)ethanol consists of a sulfur atom linked to an ethanol group1. However, the specific molecular structure of 2-(Methylthio)-4-thien-2-ylpyrimidine is not readily available in the searched resources.



Chemical Reactions Analysis

The chemical reactions involving related compounds are complex and varied. For instance, the Edman degradation involves the removal of one residue at a time from the amino end of a peptide3. However, the specific chemical reactions involving 2-(Methylthio)-4-thien-2-ylpyrimidine are not readily available in the searched resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds are diverse. For example, 2-(Methylthio)ethanol has a refractive index of 1.4930, a boiling point of 169-171 °C, and a density of 1.06 g/mL at 25 °C1. However, the specific physical and chemical properties of 2-(Methylthio)-4-thien-2-ylpyrimidine are not readily available in the searched resources.


Scientific Research Applications

Amplifiers of Phleomycin

2-(Methylthio)-4-thien-2-ylpyrimidine derivatives have been explored for their activity as amplifiers of phleomycin, a chemotherapy drug. Studies on thienyl- and thiazolyl-pyrimidines with basic side chains revealed their potential in enhancing phleomycin's effects (Brown, Cowden, & Strekowski, 1982).

HIV-1 Reverse Transcriptase Inhibitors

Compounds related to 2-(Methylthio)-4-thien-2-ylpyrimidine serve as intermediates in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. Their derivatives are crucial in the development of antiviral drugs (Ju Xiu-lia, 2015).

Mass Spectrometry Analysis

These compounds, particularly the thieno[3,2-d]pyrimidines, show complex fragmentation behavior under mass spectrometry. This characteristic aids in the analytical study of various organic compounds, providing valuable insights into their structural properties (Guo et al., 2020).

Biological Activity and Synthesis

A focus has been on synthesizing and exploring the biological activities of thienopyrimidine derivatives. These activities include inhibition of adenosine kinase and platelet aggregation, showcasing potential anticancer and antileukemia properties (El-Gazzar, Hussein, & Aly, 2006).

Antimicrobial Activity

Thienopyrimidine derivatives also demonstrate antimicrobial activities against various bacterial strains. Research into their structure-activity relationships has yielded promising results in this field, contributing to the development of new antimicrobial agents (Sirakanyan et al., 2018).

Oligonucleotide Incorporation

These derivatives have been used in the synthesis of oligonucleotides, where their unique properties aid in the study of nucleic acid structures and functions (Connolly & Newman, 1989).

Safety And Hazards

The safety and hazards of related compounds depend on their specific properties. For example, 2-(Methylthio)ethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s a combustible liquid and can cause burns of eyes, skin, and mucous membranes5. However, the specific safety and hazards of 2-(Methylthio)-4-thien-2-ylpyrimidine are not readily available in the searched resources.


Future Directions

The future directions for related compounds involve various research areas. For instance, there is ongoing research into the applications of 2-methacryloyloxyethyl phosphorylcholine polymers in biodevices6. However, the specific future directions for 2-(Methylthio)-4-thien-2-ylpyrimidine are not readily available in the searched resources.


properties

IUPAC Name

2-methylsulfanyl-4-thiophen-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-12-9-10-5-4-7(11-9)8-3-2-6-13-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYLFPXPMKOTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284993
Record name 2-(Methylthio)-4-(2-thienyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-4-thien-2-ylpyrimidine

CAS RN

683274-58-0
Record name 2-(Methylthio)-4-(2-thienyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683274-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)-4-(2-thienyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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